N-2-naphthyl-2-(2-thienylthio)acetamide
Description
N-2-Naphthyl-2-(2-thienylthio)acetamide is a structurally complex acetamide derivative featuring a naphthyl group at the amide nitrogen and a thienylthio substituent at the α-carbon of the acetamide backbone. The compound’s core structure combines aromatic (naphthyl) and heterocyclic (thienyl) moieties linked via a thioether group, which may influence its electronic properties, solubility, and biological interactions. Such hybrids are often explored in pharmaceutical and materials chemistry due to their tunable reactivity and diverse applications .
Properties
IUPAC Name |
N-naphthalen-2-yl-2-thiophen-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c18-15(11-20-16-6-3-9-19-16)17-14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJAERRIYDKBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamides with Thienyl Substituents
Thienyl-containing acetamides are notable for their sulfur-mediated electronic effects. For example:
- 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () shares a thienylthio linkage but includes an additional triazole ring and allyl group. This structural complexity may enhance coordination with metal ions or biological targets compared to simpler thienylthio analogs .
Key Difference : The thienylthio group in the target compound likely increases lipophilicity and electron-withdrawing effects compared to oxygen-based substituents.
Naphthyl-Substituted Acetamides
Naphthyl groups influence steric bulk and π-π interactions:
- N-1-Naphthyl acetamide derivatives () exhibit distinct regiochemical effects.
- 2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide () demonstrates how naphthyl positioning affects solubility; the 1-naphthyloxy group reduces water solubility compared to smaller aryl substituents .
Thioether-Linked Acetamides
Thioether bonds are critical for stability and reactivity:
- 1-Thioamidoalkyl-2-naphthols () feature a thioamide linkage but lack the thienyl moiety. Their synthesis via condensation reactions (e.g., 3-nitrobenzaldehyde and thioacetamide) achieves high yields (75–85%) under mild conditions, suggesting similar efficiency could apply to the target compound’s synthesis .
- Chloro-substituted acetamides like dimethenamid () replace thienylthio with chloro and methoxy groups, resulting in pesticidal activity. This highlights how sulfur-to-chlorine substitutions can shift applications from pharmaceuticals to agrochemicals .
Acetamides with Heterocyclic Moieties
Heterocycles like thiazoles and triazoles modulate bioactivity:
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a twisted conformation (79.7° between dichlorophenyl and thiazol rings), which stabilizes its crystal lattice via N–H⋯N hydrogen bonds. The target compound’s thienylthio group may similarly influence conformational flexibility .
- 2-Cyano-N-(thiazol-2-yl)acetamide () introduces a cyano group, enhancing electrophilicity at the α-carbon compared to the thienylthio group, which may instead favor radical or nucleophilic reactions .
Comparative Data Tables
Table 2: Electronic Effects of Substituents
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